Ferrous stannate

Description

Ferrous stannate (FeSnO₃) is a ternary oxide compound containing iron (Fe²⁺) and tin (Sn⁴⁺) in a stannate framework. Ferrous stannate has recently gained attention for its role in energy storage applications. For instance, asymmetric supercapacitors combining nickel stannate (NiSnO₃) and ferrous stannate demonstrated high electrochemical performance due to synergistic effects between the two materials .

Properties

IUPAC Name |

dioxotin;oxoiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3O.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWJAXYUSBYXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

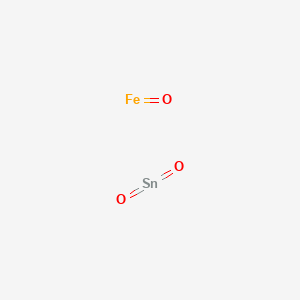

Canonical SMILES |

O=[Fe].O=[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous stannate can be synthesized through several methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of ferrous sulfate with sodium stannate under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, resulting in the formation of ferrous stannate precipitate.

Industrial Production Methods: Industrial production of ferrous stannate often involves the use of high-temperature solid-state reactions. In this process, iron oxide and tin oxide are mixed in stoichiometric ratios and heated to high temperatures in a controlled atmosphere. This method ensures the formation of pure ferrous stannate with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Ferrous stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Ferrous stannate can be oxidized to ferric stannate using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to elemental iron and tin using strong reducing agents like hydrogen gas or sodium borohydride.

Substitution: Ferrous stannate can participate in substitution reactions with other metal ions, leading to the formation of mixed-metal stannates.

Major Products Formed:

Oxidation: Ferric stannate and water.

Reduction: Elemental iron and tin.

Substitution: Mixed-metal stannates with varying properties depending on the substituting metal.

Scientific Research Applications

Ferrous stannate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.

Biology: Ferrous stannate nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.

Medicine: Research is ongoing to investigate the potential of ferrous stannate in therapeutic applications, including its use as an antimicrobial agent.

Industry: Ferrous stannate is used in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and magnetic properties.

Mechanism of Action

The mechanism of action of ferrous stannate involves its interaction with various molecular targets and pathways. In catalytic applications, ferrous stannate acts as a catalyst by providing active sites for chemical reactions. The presence of iron and tin in the compound allows for redox reactions, facilitating the conversion of reactants to products. In biological applications, ferrous stannate nanoparticles can interact with cellular components, leading to enhanced imaging or targeted drug delivery.

Comparison with Similar Compounds

Comparison with Similar Stannate Compounds

Structural and Crystallographic Differences

Stannate compounds exhibit diverse structural motifs, which directly influence their functional properties:

- Zinc stannate (Zn₂SnO₄): Exhibits an inverse spinel structure, enabling high electron mobility (10–15 cm²/V·s) and electrical conductivity due to delocalized Sn 5s orbitals .

- Barium stannate (BaSnO₃): Perovskite structure with exceptional dielectric properties; Curie temperature (Tc) decreases when alloyed with titanates or other stannates .

Electrical and Electrochemical Properties

- Ferrous stannate: Demonstrated utility in supercapacitors, where its redox-active Fe²⁺/Fe³⁺ couple enhances charge storage capacity. A NiSnO₃/FeSnO₃ asymmetric supercapacitor achieved high energy density (~45 Wh/kg) .

- Zinc stannate: High electrical conductivity (~700 S/cm) in Ni-doped variants due to metal nanoparticle exsolution and Sn 5s orbital conduction .

- Barium stannate: Dielectric constant >4000 in PbSnO₃-doped systems, suitable for capacitors with low temperature coefficients .

- Cadmium stannate (Cd₂SnO₄): Superior transparency (>90%) and conductivity, making it ideal for optoelectronic devices .

Optical and Photocatalytic Performance

- Ferrous stannate: No direct data on optical properties, but Fe²⁺ centers may enable visible-light absorption for photocatalytic applications (hypothetical).

- Zinc stannate: Bandgap tunable via doping (e.g., Ni doping increases bandgap from 3.6 eV to 3.9 eV) . UV-blocking efficiency (UPF ~48) in textiles due to nanocube morphology .

- Calcium/Europium-doped barium stannate : Low photocatalytic efficiency (<30% methylene blue degradation) compared to TiO₂ .

Stability and Defect Tolerance

- Ferrous stannate: Limited stability data; likely sensitive to moisture/oxygen akin to other stannates .

- Zinc stannate : Defects (e.g., oxygen vacancies) enhance flame-retardant properties by promoting char formation in polymers .

- Lanthanide stannates (Ln₂Sn₂O₇) : Radiation resistance correlates with thermodynamic stability; La₂Sn₂O₇ amorphizes at 960 K, while Y₂Sn₂O₇ remains crystalline .

Q & A

Basic: What are the established synthesis routes for ferrous stannate, and how do reaction conditions influence phase purity?

Methodological Answer:

Ferrous stannate (FeSnO₃) is typically synthesized via solid-state reactions (e.g., calcining Fe₂O₃ and SnO₂ at 800–1200°C under inert atmosphere) or sol-gel methods (using metal alkoxide precursors). Phase purity depends on:

- Stoichiometric ratios : Deviations can lead to secondary phases (e.g., SnO₂ residuals).

- Heating rate and dwell time : Slow ramping (~2°C/min) ensures homogeneity .

- Atmosphere control : Oxygen partial pressure affects Fe²⁺/Fe³⁺ ratios.

Validation : Use XRD with Rietveld refinement to quantify phase purity (>95% threshold recommended).

Basic: Which characterization techniques are critical for confirming the structural and compositional integrity of ferrous stannate?

Methodological Answer:

- XRD : Identifies crystal structure (e.g., orthorhombic vs. cubic phases) and lattice parameters.

- SEM/EDS : Maps elemental distribution; detects Sn-rich or Fe-deficient regions.

- FTIR/Raman spectroscopy : Probes Sn-O-Fe bonding and vibrational modes .

- XPS : Validates oxidation states (e.g., Fe²⁺ vs. Fe³⁺) and surface contamination.

Advanced: How can thermodynamic properties (e.g., heat capacity, entropy) of ferrous stannate be experimentally determined, and what are common pitfalls?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure heat capacity (Cₚ) between 300–1200 K. Fit data to the Maier-Kelley equation (Cₚ = a + bT + cT⁻²) for extrapolation .

- Pitfalls :

- Sample porosity : Causes thermal lag; use pelletized samples.

- Phase transitions : Monitor for unexpected endo/exothermic peaks (e.g., FeSnO₃ → Fe₃O₄ + SnO₂).

- Data Interpretation : Compare experimental entropy (S°) with DFT-calculated values to identify discrepancies.

Advanced: What computational methods are suitable for analyzing the electronic structure and bandgap of ferrous stannate?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., HSE06) to predict bandgap and density of states (DOS).

- Validation : Compare DFT results with UV-Vis diffuse reflectance spectroscopy (Tauc plot) and XPS valence band spectra .

- Challenges :

- Correlation effects : Fe-3d electrons require Hubbard-U corrections.

- Spin-orbit coupling : Critical for Sn-5s/p orbitals .

Advanced: How should researchers address contradictions in reported catalytic activities of ferrous stannate across studies?

Methodological Answer:

- Controlled Replication : Standardize testing parameters (e.g., pH, temperature, reactant flow rates).

- Surface Area Normalization : Report activity per m² (BET surface area) to isolate intrinsic vs. extrinsic effects.

- Post-Reaction Characterization : Use TEM to check for nanoparticle leaching or phase segregation .

- Statistical Analysis : Apply ANOVA to assess significance of variable interactions (e.g., Fe/Sn ratio vs. activity).

Basic: What experimental design principles optimize the study of ferrous stannate’s magnetic properties?

Methodological Answer:

- Variable Selection : Use a full factorial design to test temperature (4–300 K), field strength (0–5 T), and stoichiometry.

- Control Groups : Include reference materials (e.g., Fe₃O₄) to calibrate SQUID magnetometer readings.

- Data Collection : Repeat hysteresis loops ≥3 times to minimize instrumental drift .

Advanced: How can the environmental stability of ferrous stannate be systematically evaluated for applications in corrosive environments?

Methodological Answer:

- Accelerated Aging Tests : Expose samples to humid air (85% RH, 85°C) or acidic vapors (pH 2–5) for 100–500 hours.

- Post-Exposure Analysis :

- Kinetic Modeling : Fit degradation data to Avrami-Erofeev equations to predict long-term stability.

Advanced: What methodologies enable the exploration of ferrous stannate as a photocatalyst for water splitting?

Methodological Answer:

- Photoelectrochemical Setup : Use a three-electrode cell with AM 1.5G illumination. Measure photocurrent density (mA/cm²) and onset potential.

- Incident Photon-to-Current Efficiency (IPCE) : Calculate at 350–700 nm to map wavelength-dependent activity.

- Charge Carrier Analysis : Perform transient absorption spectroscopy to estimate electron-hole recombination rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.